
1-(Oxiran-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxiran-2-yl)ethan-1-ol, also known as glycidol, is an organic compound with the molecular formula C4H8O2. It is a colorless liquid that is miscible with water and most organic solvents. This compound is characterized by the presence of an oxirane (epoxide) ring and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxiran-2-yl)ethan-1-ol can be synthesized through various methods. One common method involves the epoxidation of allyl alcohol using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. The reaction is typically carried out at room temperature for several hours .
Industrial Production Methods: In industrial settings, this compound is often produced by the epoxidation of allyl alcohol using hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum compounds. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxiran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form glycidic acid.
Reduction: The epoxide ring can be reduced to form 1,2-propanediol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can open the epoxide ring under mild conditions.
Major Products:
Oxidation: Glycidic acid.
Reduction: 1,2-Propanediol.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
1-(Oxiran-2-yl)ethan-1-ol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.
Medicine: Glycidol derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of surfactants, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-yl)ethan-1-ol involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules. The hydroxyl group also participates in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
1,2-Epoxypropane (propylene oxide): Similar in structure but lacks the hydroxyl group.
1,2-Ethanediol (ethylene glycol): Contains two hydroxyl groups but lacks the epoxide ring.
2-(Oxiran-2-yl)ethanol: Similar structure but different substitution pattern.
Uniqueness: 1-(Oxiran-2-yl)ethan-1-ol is unique due to the presence of both an epoxide ring and a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(oxiran-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(5)4-2-6-4/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLUUHSOFWJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2509496.png)
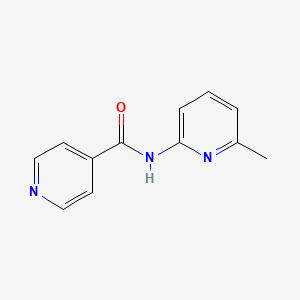
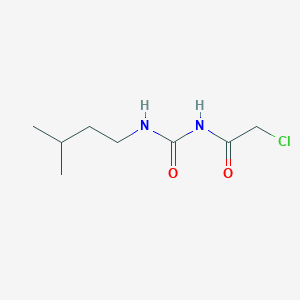

![N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide](/img/structure/B2509505.png)
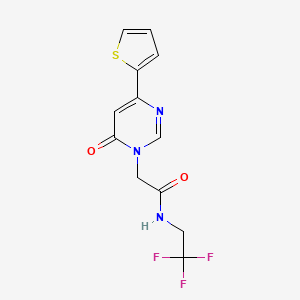
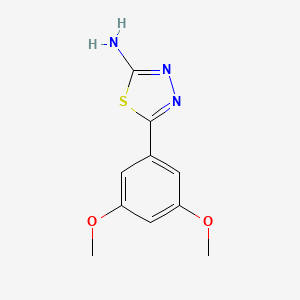
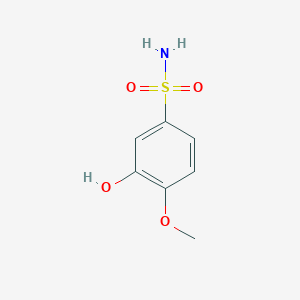
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)
![5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2509513.png)
![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2509514.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2509515.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B2509518.png)
